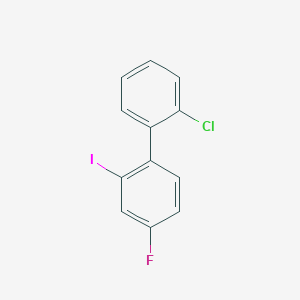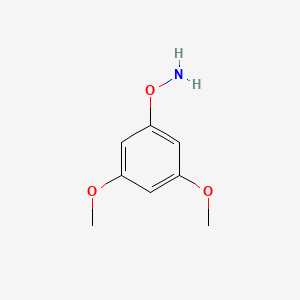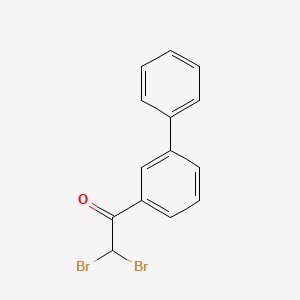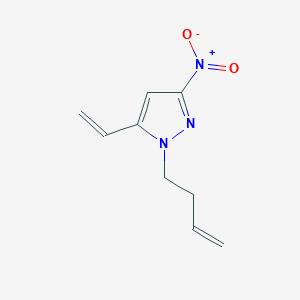
2'-Chloro-4-fluoro-2-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32068494 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32068494 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route often involves the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of MFCD32068494 is carried out on a large scale using optimized methods to ensure high yield and purity. The process involves the use of advanced equipment and technology to maintain consistent quality. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD32068494 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32068494 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32068494 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Mechanism of Action
The mechanism of action of MFCD32068494 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
MFCD32068494 is compared with other similar compounds to highlight its unique properties. Similar compounds include those with analogous structures or functional groups. The comparison focuses on differences in reactivity, stability, and applications. Some similar compounds include those with triazolo ring structures or methanesulfonate groups .
Conclusion
MFCD32068494 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study
Properties
Molecular Formula |
C12H7ClFI |
|---|---|
Molecular Weight |
332.54 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C12H7ClFI/c13-11-4-2-1-3-9(11)10-6-5-8(14)7-12(10)15/h1-7H |
InChI Key |
RVUUNWOJQREAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)





![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)
